(3E)-N-(2-chlorophenyl)-3-{[[(2-hydroxyethyl)amino](oxo)acetyl]hydrazono}butanamide
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Overview
Description
(3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a chlorophenyl group, a hydroxyethyl carbamoyl group, and a formamido group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE typically involves multiple steps, including the formation of intermediate compoundsSpecific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is used as a building block for synthesizing more complex molecules.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological macromolecules .
Medicine
Its structure allows for the modification of its functional groups to create new drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
- (3E)-N-(2-BROMOPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE
- (3E)-N-(2-FLUOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE
- (3E)-N-(2-METHOXYPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE
Uniqueness
The uniqueness of (3E)-N-(2-CHLOROPHENYL)-3-({[(2-HYDROXYETHYL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE lies in its specific functional groups and their arrangement. The presence of the chlorophenyl group, combined with the hydroxyethyl carbamoyl and formamido groups, provides a distinct reactivity pattern and potential for diverse applications .
Properties
Molecular Formula |
C14H17ClN4O4 |
---|---|
Molecular Weight |
340.76 g/mol |
IUPAC Name |
N'-[(E)-[4-(2-chloroanilino)-4-oxobutan-2-ylidene]amino]-N-(2-hydroxyethyl)oxamide |
InChI |
InChI=1S/C14H17ClN4O4/c1-9(18-19-14(23)13(22)16-6-7-20)8-12(21)17-11-5-3-2-4-10(11)15/h2-5,20H,6-8H2,1H3,(H,16,22)(H,17,21)(H,19,23)/b18-9+ |
InChI Key |
QHKZALDSFRRVKN-GIJQJNRQSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C(=O)NCCO)/CC(=O)NC1=CC=CC=C1Cl |
Canonical SMILES |
CC(=NNC(=O)C(=O)NCCO)CC(=O)NC1=CC=CC=C1Cl |
solubility |
45.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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